N-Substituent Structural Differentiation: Allyl vs. α-Ethylbenzyl and Methoxycarbonylbenzyl in hNK-3 Antagonist Scaffold
The N-allyl substituent of the target compound is structurally distinct from the optimized side chains of the three most potent and well-characterized 2-phenylquinoline-4-carboxamide NK-3 antagonists: SB 223412 (N-α-ethylbenzyl-3-hydroxy), SB 222200 (N-α-ethylbenzyl-3-methyl), and SB 218795 (N-α-methoxycarbonylbenzyl) [1][2]. The allyl group introduces a terminal olefin with potential for π–π interactions and oxidative metabolism that is absent in the saturated ethylbenzyl or ester-containing comparators. In the SAR framework established by Giardina et al. (1999), linear alkyl/alkenyl chains at the N-position were explored as part of the lead optimization strategy, though individual Ki or Kb values for the N-allyl derivative were not reported in the open-access literature accessible via non-prohibited sources [2].
| Evidence Dimension | N-substituent chemical identity and predicted pharmacophoric properties |
|---|---|
| Target Compound Data | N-allyl (linear C3 with terminal C=C); MW 288.3; no experimental hNK-3 Ki or Kb available from permissible sources |
| Comparator Or Baseline | SB 223412: N-α-ethylbenzyl-3-hydroxy; hNK-3-CHO Ki = 1.0 nM; SB 222200: N-α-ethylbenzyl-3-methyl; SB 218795: N-α-methoxycarbonylbenzyl; hNK-3-CHO Ki = 13.3 nM (R-isomer) to 925 nM (S-isomer) [1] |
| Quantified Difference | Not quantifiable; structural divergence only |
| Conditions | SAR analysis from J. Med. Chem. 1996 (hNK-3-CHO radioligand binding) and Il Farmaco 1999 (hNK-3 receptor displacement of [125I]MePhe7-NKB in CHO cell membranes) |
Why This Matters
Procurement decisions for SAR exploration or novel IP generation may favor the N-allyl derivative precisely because its activity profile is uncharacterized relative to the heavily patented SB-series compounds, offering potential freedom-to-operate advantages.
- [1] Giardina, G. A. M.; Sarau, H. M.; Farina, C.; Medhurst, A. D.; Grugni, M.; Foley, J. J.; Raveglia, L. F.; Schmidt, D. B.; Rigolio, R.; Vassallo, M.; Vecchietti, V.; Hay, D. W. P. 2-Phenyl-4-quinolinecarboxamides: A Novel Class of Potent and Selective Non-Peptide Competitive Antagonists for the Human Neurokinin-3 Receptor. J. Med. Chem. 1996, 39 (12), 2281–2284. View Source
- [2] Giardina, G. A. M.; Artico, M.; Cavagnera, S.; Cerri, A.; Consolandi, E.; Gagliardi, S.; Graziani, D.; Grugni, M.; Hay, D. W. P.; Luttmann, M. A.; Mena, R.; Raveglia, L. F.; Rigolio, R.; Sarau, H. M.; Schmidt, D. B.; Zanoni, G.; Farina, C. Replacement of the Quinoline System in 2-Phenyl-4-quinolinecarboxamide NK-3 Receptor Antagonists. Il Farmaco 1999, 54 (6), 364–374. View Source
